molecular formula C9H9NO3 B12472792 3(2H)-Benzofuranone, 6-methoxy-, oxime CAS No. 109926-34-3

3(2H)-Benzofuranone, 6-methoxy-, oxime

Cat. No.: B12472792
CAS No.: 109926-34-3
M. Wt: 179.17 g/mol
InChI Key: YYHALSQIUVXMSN-UHFFFAOYSA-N
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Description

3(2H)-Benzofuranone, 6-methoxy-, oxime is a chemical compound that belongs to the class of benzofuranones Benzofuranones are heterocyclic compounds containing a benzene ring fused to a furan ring The oxime functional group is characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzofuranone, 6-methoxy-, oxime typically involves the reaction of 6-methoxy-3(2H)-benzofuranone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Benzofuranone, 6-methoxy-, oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzofuranones.

Scientific Research Applications

3(2H)-Benzofuranone, 6-methoxy-, oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Benzofuranone, 6-methoxy-, oxime involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-acetylnaphthalene oxime
  • 7-Hydroxy-6-methoxy-2H-chromen-2-one
  • 6-Methoxybenzo[b]furan-3(2H)-one

Uniqueness

3(2H)-Benzofuranone, 6-methoxy-, oxime is unique due to its specific structural features, such as the presence of both the methoxy and oxime groups. These functional groups contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific research and industrial purposes.

Properties

CAS No.

109926-34-3

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

N-(6-methoxy-1-benzofuran-3-ylidene)hydroxylamine

InChI

InChI=1S/C9H9NO3/c1-12-6-2-3-7-8(10-11)5-13-9(7)4-6/h2-4,11H,5H2,1H3

InChI Key

YYHALSQIUVXMSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO)CO2

Origin of Product

United States

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